![molecular formula C19H20F3N5O2S B10836937 1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B10836937.png)
1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
US9006244, E1 is a chemical compound known for its role as a liver X receptor modulator. It is scientifically referred to as 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidine
Vorbereitungsmethoden
The synthesis of US9006244, E1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzo[4,5]thieno[3,2-d]pyrimidine derivatives.
Functional Group Introduction: The introduction of the isopropyl, methylsulfonyl, and trifluoromethyl groups is achieved through selective substitution reactions under controlled conditions.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
US9006244, E1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Wissenschaftliche Forschungsanwendungen
US9006244, E1 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting liver X receptors, which play a crucial role in cholesterol metabolism and inflammation.
Pharmacology: The compound is studied for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and inflammatory conditions.
Biological Research: It is used as a tool compound to investigate the biological pathways regulated by liver X receptors.
Wirkmechanismus
US9006244, E1 exerts its effects by modulating liver X receptors, which are nuclear receptors involved in the regulation of cholesterol, fatty acid, and glucose metabolism. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This modulation affects various physiological processes, including lipid homeostasis and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
US9006244, E1 is unique compared to other liver X receptor modulators due to its specific chemical structure and functional groups. Similar compounds include:
CHEMBL3672843: Another liver X receptor modulator with a different core structure.
SCHEMBL15273081: A compound with similar functional groups but different spatial arrangement.
US9073931: A piperazine derivative that also targets liver X receptors.
Eigenschaften
Molekularformel |
C19H20F3N5O2S |
---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H20F3N5O2S/c1-11(2)16-17-24-13-5-4-12(30(3,28)29)10-14(13)26(17)8-9-27(16)18-23-7-6-15(25-18)19(20,21)22/h4-7,10-11,16H,8-9H2,1-3H3 |
InChI-Schlüssel |
SEQLXXRHDQNPMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.